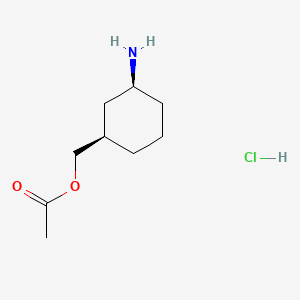

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride

Description

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is a cyclohexane-based chiral amine derivative functionalized with a methyl acetate group at the 3-position and a methyl group at the 1-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The stereochemistry (1R,3S) is critical for its biological interactions, as enantiomeric purity often dictates activity in drug candidates .

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

[(1R,3S)-3-aminocyclohexyl]methyl acetate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(11)12-6-8-3-2-4-9(10)5-8;/h8-9H,2-6,10H2,1H3;1H/t8-,9+;/m1./s1 |

InChI Key |

LHKCWWJBZYIEBJ-RJUBDTSPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1CCC[C@@H](C1)N.Cl |

Canonical SMILES |

CC(=O)OCC1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves several steps. One common method includes the reaction of [(1R,3S)-3-aminocyclohexyl]methanol with acetic anhydride in the presence of a base to form the acetate ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is a chemical compound with diverse applications in scientific research, including studying biological processes and drug development. It contains equal amounts of two enantiomers, making it a racemic mixture.

Scientific Research Applications

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is used in various scientific research fields:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is used to study biological processes and interactions at the molecular level.

- Medicine It plays a role in drug development and testing, particularly in understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

- Industry It is used in the production of various chemical products and intermediates.

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride's biological activity is attributed to its ability to bind to specific receptors and enzymes, modulating their activity, which can lead to various biological effects depending on the target.

- Receptor Interaction It has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to mood regulation and cognitive functions.

- Enzyme Modulation It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular responses.

Medicinal Chemistry

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride serves as a building block for synthesizing more complex therapeutic agents, with its derivatives explored for potential antidepressant and anxiolytic activities.

Toxicology Research

Investigations into the safety profile of this compound are essential for assessing its therapeutic viability, with studies indicating that certain analogs may exhibit non-specific toxicities, which necessitates careful evaluation during drug development.

Properties

The properties of ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride include:

- Molecular Formula:

- Molecular Weight: 207.70 g/mol

- IUPAC Name: -3-aminocyclohexyl]methyl acetate;hydrochloride

- InChI: InChI=1S/C9H17NO2.ClH/c1-7(11)12-6-8-3-2-4-9(10)5-8;/h8-9H,2-6,10H2,1H3;1H/t8-,9+;/m1./s1

- InChI Key: LHKCWWJBZYIEBJ-RJUBDTSPSA-N

- Isomeric SMILES: CC(=O)OC[C@@H]1CCCC@@HN.Cl

- Canonical SMILES: CC(=O)OCC1CCCC(C1)N.Cl

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical and Spectroscopic Differences

- Solubility and Stability: The methyl acetate group in the target compound improves lipophilicity compared to the hydroxyl group in rac-[(1R,3S)-3-aminocyclohexyl]methanol HCl, which may enhance membrane permeability .

- Spectroscopic Data: 13C-NMR: Cyclohexane-based compounds show distinct shifts for quaternary carbons (e.g., 47.45 ppm for CH2 in ) , whereas cyclopentane derivatives display upfield shifts due to reduced ring size. 1H-NMR: Methyl esters (e.g., methyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl) exhibit singlet peaks for methoxy groups (~3.79 ppm) , while methyl acetate groups in the target compound may show split signals due to adjacent chiral centers.

Key Findings and Implications

- Ring Size : Cyclohexane derivatives generally exhibit better conformational stability, while cyclopentane analogs may offer enhanced reactivity for targeted drug delivery.

- Substituent Effects: Ester groups (methyl acetate/carboxylate) improve bioavailability compared to hydroxyl or methanol groups, as seen in solubility and NMR data .

- Stereochemistry : Inversion at chiral centers (e.g., 1R,3S vs. 1S,3R) drastically alters biological activity, as observed in Bictegravir intermediates .

Biological Activity

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of the Compound

- Chemical Structure : ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is characterized by its unique cyclohexyl structure, which plays a crucial role in its interaction with biological targets.

- Molecular Formula : C9H16ClN O2

- Molecular Weight : 203.68 g/mol

The biological activity of ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. This mechanism can lead to various biological effects depending on the target:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to mood regulation and cognitive functions.

- Enzyme Modulation : It may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular responses.

Applications in Scientific Research

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is utilized across multiple domains:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents. Its derivatives are explored for potential antidepressant and anxiolytic activities .

- Biological Studies : The compound is employed in studying molecular interactions and biological processes at the cellular level. Its role in drug development is particularly significant in understanding pharmacokinetics and pharmacodynamics .

- Toxicology Research : Investigations into the safety profile of this compound are essential for assessing its therapeutic viability. Studies have indicated that certain analogs may exhibit non-specific toxicities, which necessitates careful evaluation during drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride and its analogs:

- Antidepressant Activity :

- Enzyme Inhibition Studies :

- Pharmacokinetics :

Summary Table of Biological Activities

Q & A

Q. What are the validated synthetic routes for ((1R,3S)-3-aminocyclohexyl)methyl acetate hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

The synthesis typically involves:

- Cyclohexane functionalization : Introduction of the amino group via reductive amination or nucleophilic substitution, often using NaBH or LiAlH as reducing agents .

- Esterification : Reaction of the intermediate with methyl acetate under acidic or basic catalysis (e.g., HSO or DMAP) to form the acetate .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (1R,3S) enantiomer, critical for biological activity .

Optimization requires monitoring reaction kinetics via H NMR or LC-MS to minimize racemization and byproduct formation .

Q. How can the stereochemical configuration of ((1R,3S)-3-aminocyclohexyl)methyl acetate hydrochloride be confirmed experimentally?

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to validate the (1R,3S) configuration .

- NMR coupling constants : Analyze values in NOESY or COSY spectra to confirm cyclohexane chair conformations and substituent orientation .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under storage conditions?

- HPLC with chiral columns : Quantify enantiomeric purity (e.g., Chiralpak IC or AD-H columns) .

- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under varying humidity .

- Accelerated stability studies : Use LC-MS to detect hydrolysis of the acetate group in aqueous buffers (pH 1–12) over 14 days .

Advanced Research Questions

Q. How does the stereochemistry of ((1R,3S)-3-aminocyclohexyl)methyl acetate hydrochloride influence its interaction with biological targets (e.g., neurotransmitter receptors)?

- Molecular docking : Compare binding affinities of (1R,3S) vs. (1S,3R) enantiomers to serotonin or GABA receptors using AutoDock Vina .

- Pharmacophore modeling : Identify critical hydrogen-bonding interactions between the amino group and receptor active sites .

- In vitro assays : Measure IC values in HEK293 cells expressing recombinant receptors to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects) for this compound?

- Meta-analysis : Compare datasets across studies using standardized assay conditions (e.g., ATCC microbial strains vs. primary neuronal cultures) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., tert-butyl or cyclopentyl derivatives) to isolate contributions of the acetate and aminocyclohexyl groups .

- Dose-response profiling : Test across a broader concentration range (nM–mM) to identify biphasic effects .

Q. How can computational methods predict the metabolic pathways and toxicity profile of ((1R,3S)-3-aminocyclohexyl)methyl acetate hydrochloride?

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hERG channel inhibition .

- Density Functional Theory (DFT) : Calculate hydrolysis rates of the ester group under physiological pH .

- Toxicogenomics : Map gene expression changes in HepG2 cells exposed to the compound via RNA-seq .

Q. What advanced techniques characterize the compound’s conformational dynamics in solution?

- Nuclear Overhauser Effect (NOE) : Determine interproton distances in DO or DMSO-d to model chair vs. boat cyclohexane conformers .

- Molecular Dynamics (MD) simulations : Simulate solvation effects using AMBER or GROMACS to predict dominant conformers .

- Dynamic NMR : Measure coalescence temperatures for ring-flipping barriers in variable-temperature studies .

Q. How can researchers mitigate hazards associated with synthesizing ((1R,3S)-3-aminocyclohexyl)methyl acetate hydrochloride (e.g., corrosive byproducts, exothermic reactions)?

- Process safety assessment : Use RC1e calorimetry to monitor heat flow during esterification and HCl neutralization .

- Waste stream analysis : Quantify residual methyl acetate and cyclohexylamine via GC-MS to ensure compliance with EPA guidelines .

- Personal protective equipment (PPE) : Follow LGC Limited’s SDS recommendations for respiratory protection and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.